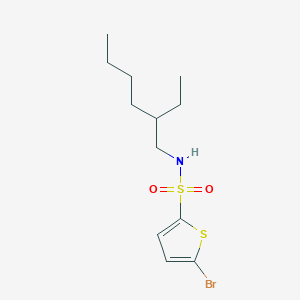
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide, also known as DMEN, is a chemical compound that is widely used in scientific research. It is a nicotinamide derivative that has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and apoptosis in models of neurodegenerative diseases. Additionally, this compound has been found to inhibit tumor growth and metastasis in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its biological activities. This compound also has low toxicity and is well tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-2-ethoxynicotinamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound's effects on the gut microbiome, which has been shown to play a role in various diseases. Additionally, this compound's potential as a therapeutic agent for neurodegenerative diseases and cancer should be further explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide can be synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with nicotinoyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-16-13(9-6-10-17-16)15(19)18-14-11(2)7-5-8-12(14)3/h5-10H,4H2,1-3H3,(H,18,19) |
Clé InChI |
LGDHREFWXLSJKH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)



